molecular formula C19H15BF4 B1586037 Triphenylcarbenium tetrafluoroborate CAS No. 341-02-6

Triphenylcarbenium tetrafluoroborate

Cat. No. B1586037
CAS RN: 341-02-6
M. Wt: 330.1 g/mol
InChI Key: VQXBOEYKSVVPSP-UHFFFAOYSA-N
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Description

Triphenylcarbenium tetrafluoroborate, also known as trityl fluoroborate, is a chemical compound with the molecular formula C19H15BF4 . It is widely used in organic reactions . It is involved in the abstraction of the H-atom of alcohols and their O-substituted derivatives, resulting in oxidation to the ketones. It is also used in the oxidation of TMS ethers to ketones, secondary alcohols to ketones, and secondary diols to α-hydroxy ketones .


Synthesis Analysis

Triphenylcarbenium tetrafluoroborate is synthesized using various methods. One method involves using triphenylcarbinol and 48% fluoroboric acid, while removing water from the reaction mixture by adding acetic anhydride . Another method developed by Olah et al. in 1972 uses trityl chloride and anhydrous tetrafluoroboric acid dimethyl etherate in dry benzene .


Molecular Structure Analysis

The molecular structure of Triphenylcarbenium tetrafluoroborate is represented by the formula C19H15BF4 .


Chemical Reactions Analysis

Triphenylcarbenium tetrafluoroborate is involved in various organic reactions such as dehydrogenation, deprotection of ketone acetals, alkyl ethers, oxidation of silyl enol ethers, preparation of cationic organometallics or organic complexes, as a polymerization catalyst and as a Lewis acid catalyst .


Physical And Chemical Properties Analysis

Triphenylcarbenium tetrafluoroborate is a yellow to brown or green powder . It is insoluble in water but soluble in methanol . It has a melting point range of 205 - 215 °C .

Scientific Research Applications

Synthesis of Substituted Dihydroazulene Photo Switches

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used as a reactant in the synthesis of substituted dihydroazulene photo switches .
  • Results or Outcomes : The outcome of this application is the successful synthesis of substituted dihydroazulene photo switches .

Carbene-Based Lewis Pairs for Hydrogen Activation

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in the formation of carbene-based Lewis pairs for hydrogen activation .
  • Results or Outcomes : The outcome of this application is the successful formation of carbene-based Lewis pairs that can activate hydrogen .

Preparation of α-Amino-β-Hydroxy Esters

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in 1,3-Dipolar cycloaddition reactions for the preparation of α-amino-β-hydroxy esters .
  • Results or Outcomes : The outcome of this application is the successful synthesis of α-amino-β-hydroxy esters .

Oxidation of Allenic Compounds

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in the oxidation of allenic compounds .
  • Results or Outcomes : The outcome of this application is the successful oxidation of allenic compounds .

Mukaiyama Aldol Addition Reactions

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in Mukaiyama aldol addition reactions .
  • Results or Outcomes : The outcome of this application is the successful completion of Mukaiyama aldol addition reactions .

Ionic Hydrogenation as a Counteranion and Ligand Source

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in ionic hydrogenation as a counteranion and ligand source .
  • Results or Outcomes : The outcome of this application is the successful completion of ionic hydrogenation .

Deprotection of Ketone Acetals

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in the deprotection of ketone acetals .
  • Results or Outcomes : The outcome of this application is the successful deprotection of ketone acetals .

Oxidation of Silyl Enol Ethers

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in the oxidation of silyl enol ethers .
  • Results or Outcomes : The outcome of this application is the successful oxidation of silyl enol ethers .

Preparation of Cationic Organometallics

  • Application Summary : Triphenylcarbenium tetrafluoroborate is used in the preparation of cationic organometallics .
  • Results or Outcomes : The outcome of this application is the successful preparation of cationic organometallics .

Safety And Hazards

Triphenylcarbenium tetrafluoroborate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It reacts violently with water .

properties

IUPAC Name

diphenylmethylbenzene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXBOEYKSVVPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883366
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Molecular Weight

330.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow odorless powder; [Alfa Aesar MSDS]
Record name Triphenylcarbenium tetrafluoroborate
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Product Name

Triphenylcarbenium tetrafluoroborate

CAS RN

341-02-6
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
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Record name Trityl tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
ME Jung, R Lagoutte, U Jahn - Encyclopedia of Reagents for …, 2011 - researchgate.net
Triphenylcarbenium Tetrafluoroborate Original Commentary … Triphenylcarbenium Tetrafluoroborate … TRIPHENYLCARBENIUM TETRAFLUOROBORATE …
Number of citations: 7 www.researchgate.net
MCP Yeh, HF Chen, YY Huang… - The Journal of Organic …, 2015 - ACS Publications
… Herein, we report that triphenylcarbenium tetrafluoroborate (Ph 3 CBF 4 ) features both Lewis acid character and the nucleophilic fluoride source for the carbofluorination of N-3-…
Number of citations: 23 pubs.acs.org
SS Washburne, R Szendroi - The Journal of Organic Chemistry, 1981 - ACS Publications
… Ten acylic, cyclic, and aralkyl-type silanes were treated with triphenylcarbenium tetrafluoroborate in dichloromethane to measure rates of oxidative desilylation: RCHjCHjSiRa + Ph3C+ …
Number of citations: 7 pubs.acs.org
N Nagahora, I Takemoto, M Fujii, K Shioji… - Organic letters, 2017 - ACS Publications
… The synthesis of 1H-benzo[c]thio- and 1H-benzo[c]selenophen-2-ium tetrafluoroborates by the reaction of triphenylcarbenium tetrafluoroborate with 1-ethylidene-1,3-dihydrobenzo[c]…
Number of citations: 12 pubs.acs.org
R Song, C Zhuo, W Si, X Wu, T Guan… - … Synthesis & Catalysis, 2022 - Wiley Online Library
A metal‐free synthesis of diarylmethylamines via triphenylcarbenium tetrafluoroborate‐catalyzed 1,6‐addition of 1‐aminobenzotriazole to p‐quinone methides (p‐QMs) was developped…
Number of citations: 3 onlinelibrary.wiley.com
N Surapanich, P Chaisuwan, C Kuhakarn, V Reutrakul - Synlett, 2016 - thieme-connect.com
… reaction between triphenylcarbenium tetrafluoroborate 5 (1.5 … ] cycloaddition of triphenylcarbenium tetrafluoroborate 5 with … the amount of triphenylcarbenium tetrafluoroborate 5 …
Number of citations: 1 www.thieme-connect.com
H Liang - Synlett, 2010 - thieme-connect.com
Triphenylcarbenium tetrafluoroborate, also called trityl fluoroborate, is widely applied in organic reactions, 1 such as dehydrogenation, 2 deprotection of ketone acetals, 3 alkyl ethers, 4 …
Number of citations: 1 www.thieme-connect.com
BR de Costa, L Radesca - Synthesis, 1992 - thieme-connect.com
Treatment of 2-methyl-1, 2, 3, 4-tetrahydroisoquinoline (1) with 1-2 molar equivalents of triphenylcarbenium tetrafluoroborate at 20 C in either chloroform or acetonitrile resulted in the …
Number of citations: 9 www.thieme-connect.com
N Thota, F Björkling, S Kankala - ChemistrySelect, 2019 - Wiley Online Library
… reaction the catalyst triphenylcarbenium tetrafluoroborate (i), … catalyst instead of triphenylcarbenium tetrafluoroborate (i) in … /Triphenylcarbenium tetrafluoroborate mediated …
H Uno, T Endo, M Okawara - Journal of Polymer Science …, 1985 - Wiley Online Library
… Magnesium perchlorate and triphenylcarbenium tetrafluoroborate, which have lower nucleophilic counter ions, initiated effectively the polymerization of bicyclo ortho ester. …
Number of citations: 13 onlinelibrary.wiley.com

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